2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one
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Overview
Description
2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is a complex organic compound with a unique structure that combines a fluorenone core with an imidazole ring and dihydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to quinones.
Reduction: The fluorenone core can be reduced to fluorenol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones derived from the dihydroxyphenyl groups.
Reduction: Fluorenol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one involves its interaction with specific molecular targets. The dihydroxyphenyl groups can participate in redox reactions, while the imidazole ring can bind to metal ions or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl group but lacks the fluorenone and imidazole components.
3,4-Dihydroxyphenylalanine (DOPA): Contains the dihydroxyphenyl group and is a precursor to neurotransmitters.
Uniqueness
2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is unique due to its combination of a fluorenone core, an imidazole ring, and dihydroxyphenyl groups. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C28H18N2O3 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one |
InChI |
InChI=1S/C28H18N2O3/c31-23-13-11-18(15-24(23)32)28-29-25(16-6-2-1-3-7-16)26(30-28)17-10-12-20-19-8-4-5-9-21(19)27(33)22(20)14-17/h1-15,31-32H,(H,29,30) |
InChI Key |
JQCQZMHCZNUUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)O)O)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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